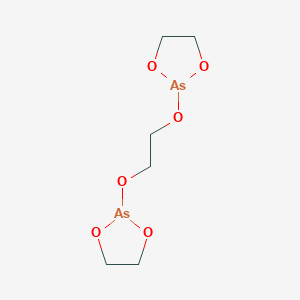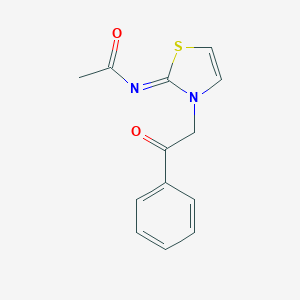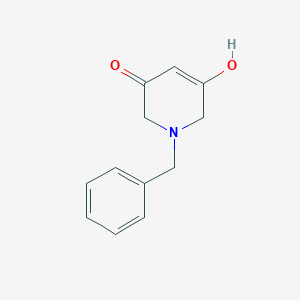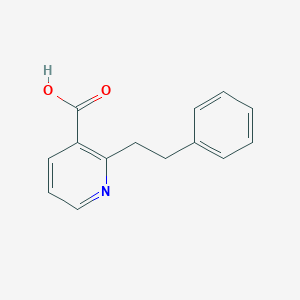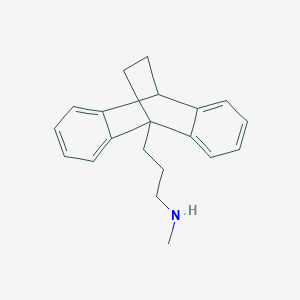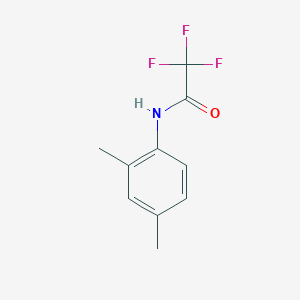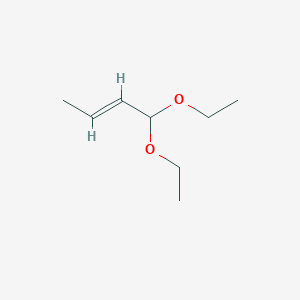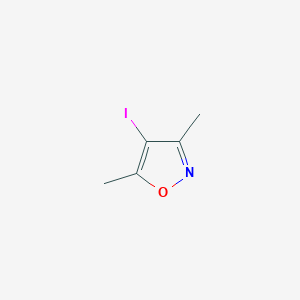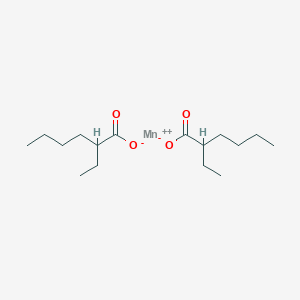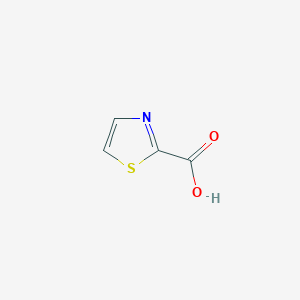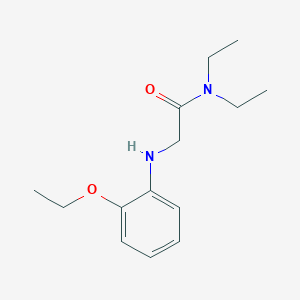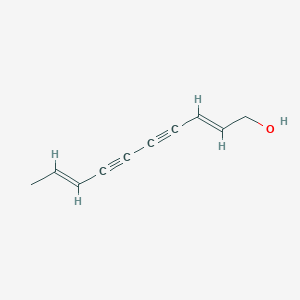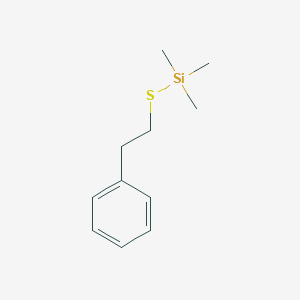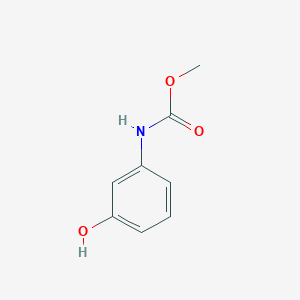
甲基(3-羟基苯基)氨基甲酸酯
描述
“Methyl (3-hydroxyphenyl)carbamate” is an organic compound with the CAS number 13683-89-1 . It has a molecular weight of 167.16 and its IUPAC name is methyl 3-hydroxyphenylcarbamate .
Molecular Structure Analysis
The molecular formula of “Methyl (3-hydroxyphenyl)carbamate” is C8H9NO3 . Its structure includes a carbamate group (OC(O)NH2) attached to a 3-hydroxyphenyl group .Chemical Reactions Analysis
“Methyl (3-hydroxyphenyl)carbamate” can undergo various chemical reactions. For example, it can react with sodium azide in 86% polyphosphoric acid at 55–60°C to form methyl N-(3-amino-2-hydroxyphenyl)-carbamates .Physical And Chemical Properties Analysis
“Methyl (3-hydroxyphenyl)carbamate” is a powder with a melting point of 94-95°C . It has a density of 1.3±0.1 g/cm3 and a boiling point of 249.8±23.0 °C at 760 mmHg .科学研究应用
Synthesis of Five-Membered Cyclic Carbonates and Carbamates
- Application Summary: Methyl (3-hydroxyphenyl)carbamate is used in the synthesis of five-membered cyclic carbonates and carbamates. These compounds have found a wide range of applications in drug design, medicinal chemistry, material science, and the polymer industry .
- Methods of Application: The development of new catalytic carbonate and carbamate forming reactions, which employ carbon dioxide as a cheap, green, abundant, and easily available reagent, would thus represent an ideal substitution for existing methods .
- Results or Outcomes: The advancements in the catalytic conversion of allylic and propargylic alcohols and amines to corresponding five-membered cyclic carbonates and carbamates are summarized .
Antitubercular Agents
- Application Summary: (3-benzyl-5-hydroxyphenyl)carbamates, a derivative of Methyl (3-hydroxyphenyl)carbamate, were found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains .
- Methods of Application: A series of 3-amino-5-benzylphenol derivatives were designed and synthesized .
- Results or Outcomes: The privileged compounds 3i and 3l showed moderate cytotoxicity against cell line A549. Compound 3l also exhibited potent in vivo inhibitory activity on a mouse infection model via the oral administration .
Inhibitory Activity Against M. Tuberculosis
- Application Summary: Methyl carbamate derivatives have been found to exert inhibitory activity against M. tuberculosis .
- Methods of Application: A series of methyl carbamate derivatives were synthesized and their inhibitory activity was tested .
- Results or Outcomes: The methyl carbamate had a low inhibitory activity (MIC = 25 μg/mL), but ethyl and t-butyl carbamates showed improved activity (MIC = 5 μg/mL) .
Carbofuran Degradation
- Application Summary: In Novosphingobium sp. FND-3, carbofuran degradation has been proposed by three distinct routes, one of which involves the hydrolysis of the carbamate ester linkage to form carbofuran phenol .
- Methods of Application: The degradation of carbofuran, a carbamate pesticide, is studied in Novosphingobium sp. FND-3 .
- Results or Outcomes: The study provides insights into the metabolic pathways involved in carbofuran degradation .
Synthesis of Other Chemical Compounds
- Application Summary: Methyl (3-hydroxyphenyl)carbamate is used in the synthesis of other chemical compounds .
- Methods of Application: The compound is used as a starting material or intermediate in the synthesis of other chemical compounds .
- Results or Outcomes: The specific outcomes depend on the particular synthesis process .
Pesticide Degradation
- Application Summary: In Novosphingobium sp. FND-3, carbofuran degradation has been proposed by three distinct routes, one of which involves the hydrolysis of the carbamate ester linkage to form carbofuran phenol .
- Methods of Application: The degradation of carbofuran, a carbamate pesticide, is studied in Novosphingobium sp. FND-3 .
- Results or Outcomes: The study provides insights into the metabolic pathways involved in carbofuran degradation .
安全和危害
“Methyl (3-hydroxyphenyl)carbamate” is classified as a potentially hazardous substance. It may cause skin irritation, allergic skin reaction, and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it .
未来方向
“Methyl (3-hydroxyphenyl)carbamate” and its derivatives have shown potential in various fields. For instance, some (3-benzyl-5-hydroxyphenyl)carbamates have shown potent in vitro inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This suggests that 3-hydroxyphenylcarbamates could be a new class of antitubercular agents .
属性
IUPAC Name |
methyl N-(3-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQQCJGNKKIRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159967 | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3-hydroxyphenyl)carbamate | |
CAS RN |
13683-89-1 | |
| Record name | Methyl N-(3-hydroxyphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13683-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilic acid, m-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3-hydroxyphenyl)-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



